molecular formula C19H17Br2NO4S B11655218 2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methoxybenzoate

2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methoxybenzoate

Katalognummer: B11655218
Molekulargewicht: 515.2 g/mol
InChI-Schlüssel: CBMRJSCQWYIBJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a morpholine ring, and a methoxybenzoate group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor phenyl compound, followed by the introduction of the morpholine-4-carbothioyl group and the methoxybenzoate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenyl ketones, while reduction could produce phenyl alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and morpholine ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dibromo-4-formylphenyl morpholine-4-carboxylate
  • 2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate
  • 2,6-Dimethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-bromobenzoate

Uniqueness

2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate is unique due to the combination of its bromine atoms, morpholine ring, and methoxybenzoate group This unique structure imparts specific chemical properties and reactivity that distinguish it from similar compounds

Eigenschaften

Molekularformel

C19H17Br2NO4S

Molekulargewicht

515.2 g/mol

IUPAC-Name

[2,6-dibromo-4-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate

InChI

InChI=1S/C19H17Br2NO4S/c1-24-14-4-2-12(3-5-14)19(23)26-17-15(20)10-13(11-16(17)21)18(27)22-6-8-25-9-7-22/h2-5,10-11H,6-9H2,1H3

InChI-Schlüssel

CBMRJSCQWYIBJI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C(=S)N3CCOCC3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.